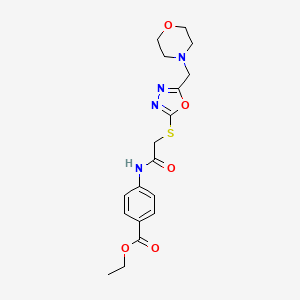

4-(1,3-苯并噻唑-2-基)-1-甲基-1H-吡唑-3-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

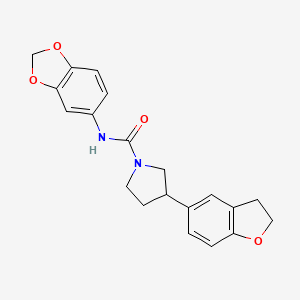

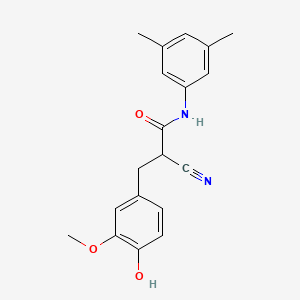

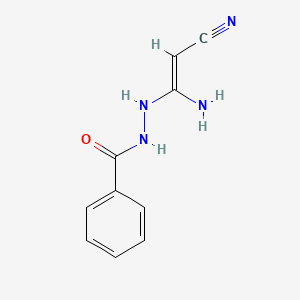

The synthesis of 4-(1,3-Benzothiazol-2-yl)-1-methyl-1H-pyrazol-3-amine and its derivatives involves several key reactions. One approach describes the reaction of 2-amino benzothiazole with different reagents to yield pyrimido[2,1-b]benzothiazole derivatives, demonstrating a facile route for synthesizing pyrazolopyrimidine and benzothiazole derivatives with potential biosignificant interest (Sayed, Khalil, & Raslan, 2012). Another study explores the reactions of 1-(2-benzothiazolyl)-4-(dicyanomethylene)-3-methyl-2pyrazolin-5-one with amines, yielding various substituted pyrazolone derivatives, indicating the versatility of the benzothiazolyl moiety in chemical synthesis (Atta, 1999).

Molecular Structure Analysis

The molecular structure of benzothiazolyl-derived compounds is characterized by the presence of hydrogen-bonded sheets or chains, influenced by the specific substituents and molecular arrangements. Studies have demonstrated that these molecular structures exhibit polarized molecular-electronic structures, leading to the formation of complex sheets or edge-fused rings through a combination of hydrogen bonds, showcasing the structural diversity of benzothiazolyl derivatives (Portilla, Mata, Cobo, Low, & Glidewell, 2007).

Chemical Reactions and Properties

Chemical reactions involving 4-(1,3-Benzothiazol-2-yl)-1-methyl-1H-pyrazol-3-amine derivatives are diverse, ranging from reactions with amines, hydrazine, and other nucleophiles to yield a variety of functionalized products. These reactions often result in compounds with significant antibacterial, antifungal, and antitumor activities, highlighting the chemical reactivity and potential therapeutic applications of these compounds. For example, some derivatives have been synthesized with potent cytotoxicity against breast cancer cell lines, underscoring their relevance in medicinal chemistry (El-Meguid & Ali, 2016).

科学研究应用

合成和表征

衍生物的合成:该化合物已被用于合成新的吡唑并[1,5-a]嘧啶和嘧啶并[2,1-b][1,3]苯并噻唑衍生物,这些衍生物展示出潜在的生物学兴趣,特别是作为抗菌和抗真菌剂 (Sayed, Khalil, & Raslan, 2012)。

表征和药理筛选:这种化学物质已成为新型6-氟苯并噻唑取代吡唑类似物的合成和表征过程的一部分。这些衍生物在不同阶段合成并进行了抗微生物和抗氧化活性筛选,显示出对标准药物的强效活性 (Raparla et al., 2013)。

生物活性

抗微生物活性:涉及该化学物质的合成化合物显示出作为抗微生物剂的有希望结果,包括抗菌和抗真菌活性。这在解决微生物耐药性方面尤为重要 (Sareen et al., 2010)。

抗癌潜力:有明显证据表明该化合物的衍生物具有抗癌特性。例如,使用该化合物合成的某些苯并噻唑吡唑类似物对乳腺癌细胞系显示出细胞毒性和对人类VEGF的抑制作用 (El-Meguid & Ali, 2016)。

抗感染和抗癌活性:对携带苯并噻唑基团的噻唑类吡唑的进一步研究突显了它们显著的抗感染和细胞毒活性,指向广泛的药用应用 (Sharma et al., 2022)。

化学反应和转化

与杂环酰肼的反应:该化合物已被用于与各种杂环酰肼的反应中,导致新型吡唑的形成。这些反应对于在杂环化学领域的进一步探索具有重要意义 (Boltacheva et al., 2014)。

转化和晶体研究:对类似化合物的转化和它们的晶体结构的研究为分子排列和在材料科学中的潜在应用提供了见解 (El’chaninov et al., 2018)。

安全和危害

未来方向

属性

IUPAC Name |

4-(1,3-benzothiazol-2-yl)-1-methylpyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4S/c1-15-6-7(10(12)14-15)11-13-8-4-2-3-5-9(8)16-11/h2-6H,1H3,(H2,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIJYBXNKRHTNSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)N)C2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazol-3-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone](/img/structure/B2491725.png)

![5-{[4-(Trifluoromethoxy)phenyl]amino}-1,3,4-thiadiazole-2-thiol](/img/structure/B2491727.png)

![2-chloro-N-[2-(2,4-dichlorophenoxy)ethyl]acetamide](/img/structure/B2491728.png)

![3-[Chloro(difluoro)methyl]-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2491732.png)

![2-[4-(3,4-Dichlorobenzyl)piperazino]-1,3-benzothiazole](/img/structure/B2491733.png)

![N-(1-cyanocycloheptyl)-2-[(3,5-dichlorophenyl)amino]acetamide](/img/structure/B2491737.png)

![1-(1,3-Benzodioxol-5-yl)-4-[3-(3-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2491739.png)

![N-(4-chlorophenyl)-3-{[(4-nitrobenzyl)oxy]imino}propanamide](/img/structure/B2491741.png)